5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
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Overview
Description
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a complex organic compound with a unique structure that combines a quinoline core with a piperazine and trifluoromethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.
Addition of the Trifluoromethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where the quinoline derivative reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but lacks the trifluoromethylphenyl group.
7-(4-Methylpiperazin-1-yl)-8-quinolinol: Similar structure but lacks the chlorine and trifluoromethylphenyl groups.
Uniqueness
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is unique due to the presence of both the trifluoromethylphenyl and piperazine groups, which confer distinct electronic and steric properties. These features enhance its potential interactions with biological targets and its utility in various applications.
Properties
IUPAC Name |
5-chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O/c1-28-9-11-29(12-10-28)20(14-4-6-15(7-5-14)22(24,25)26)17-13-18(23)16-3-2-8-27-19(16)21(17)30/h2-8,13,20,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCFBGRMIORPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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